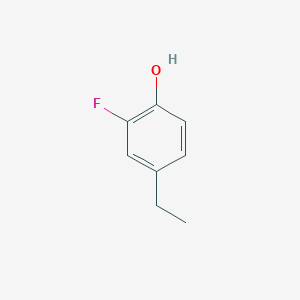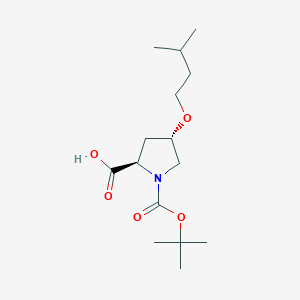
(4S)-1-Boc-4-(3-methylbutoxy)-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-1-Boc-4-(3-methylbutoxy)-D-proline is a synthetic organic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 3-methylbutoxy substituent on the proline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Boc-4-(3-methylbutoxy)-D-proline typically involves the following steps:
Protection of the Proline Amine Group: The proline amine group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the 3-Methylbutoxy Group: The protected proline is then reacted with 3-methylbutanol in the presence of a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to introduce the 3-methylbutoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-1-Boc-4-(3-methylbutoxy)-D-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc protecting group can be removed under acidic conditions, and the 3-methylbutoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(4S)-1-Boc-4-(3-methylbutoxy)-D-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4S)-1-Boc-4-(3-methylbutoxy)-D-proline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-1-Boc-4-(2-methylbutoxy)-D-proline: Similar structure with a 2-methylbutoxy group instead of a 3-methylbutoxy group.
(4S)-1-Boc-4-(3-ethylbutoxy)-D-proline: Similar structure with a 3-ethylbutoxy group instead of a 3-methylbutoxy group.
Uniqueness
(4S)-1-Boc-4-(3-methylbutoxy)-D-proline is unique due to the specific positioning of the 3-methylbutoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
147266-72-6 |
|---|---|
Fórmula molecular |
C15H27NO5 |
Peso molecular |
301.38 g/mol |
Nombre IUPAC |
(2R,4S)-4-(3-methylbutoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H27NO5/c1-10(2)6-7-20-11-8-12(13(17)18)16(9-11)14(19)21-15(3,4)5/h10-12H,6-9H2,1-5H3,(H,17,18)/t11-,12+/m0/s1 |
Clave InChI |
OODIBLFXOSDNIV-NWDGAFQWSA-N |
SMILES isomérico |
CC(C)CCO[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CC(C)CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzyl-2-phenylacetamide](/img/structure/B14146936.png)

![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)

![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
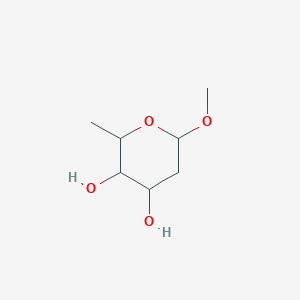
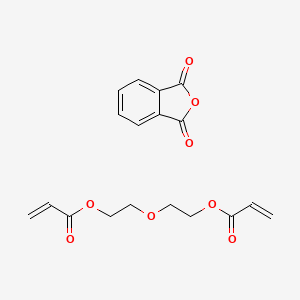
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
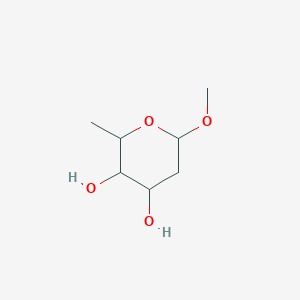
![1-cyclopentyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B14146966.png)

